molecular formula C10H12BrNOS B4651879 1-[(4-bromo-2-thienyl)carbonyl]piperidine

1-[(4-bromo-2-thienyl)carbonyl]piperidine

Cat. No. B4651879
M. Wt: 274.18 g/mol
InChI Key: ZJIZRDHMICWDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-bromo-2-thienyl)carbonyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a piperidine derivative that has a carbonyl group attached to the 4-bromo-2-thienyl ring. This compound is known to have a wide range of pharmacological activities and has been extensively studied for its therapeutic potential.

Mechanism of Action

The exact mechanism of action of 1-[(4-bromo-2-thienyl)carbonyl]piperidine is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body. This compound has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to modulate the activity of dopamine receptors in the brain.
Biochemical and Physiological Effects:
1-[(4-bromo-2-thienyl)carbonyl]piperidine has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antimicrobial activity against several bacterial strains. In addition, it has been shown to have antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-bromo-2-thienyl)carbonyl]piperidine in lab experiments include its wide range of pharmacological activities and its potential use in the development of new drugs. However, there are also limitations to its use. This compound is relatively expensive to synthesize, and its toxicity profile is not fully understood.

Future Directions

There are several future directions for research on 1-[(4-bromo-2-thienyl)carbonyl]piperidine. One area of research is the development of new drugs based on this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to fully understand the toxicity profile of this compound and its potential side effects.
In conclusion, 1-[(4-bromo-2-thienyl)carbonyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Its wide range of pharmacological activities and potential use in the development of new drugs make it an important area of research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and toxicity profile.

Scientific Research Applications

1-[(4-bromo-2-thienyl)carbonyl]piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, anti-inflammatory, and antitumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-bromothiophen-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c11-8-6-9(14-7-8)10(13)12-4-2-1-3-5-12/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIZRDHMICWDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-2-thienyl)carbonyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromo-2-thienyl)carbonyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[(4-bromo-2-thienyl)carbonyl]piperidine
Reactant of Route 3
Reactant of Route 3
1-[(4-bromo-2-thienyl)carbonyl]piperidine
Reactant of Route 4
Reactant of Route 4
1-[(4-bromo-2-thienyl)carbonyl]piperidine
Reactant of Route 5
Reactant of Route 5
1-[(4-bromo-2-thienyl)carbonyl]piperidine
Reactant of Route 6
Reactant of Route 6
1-[(4-bromo-2-thienyl)carbonyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.